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Abstract
GW 501516, also known as Cardarine, is a potent and selective peroxisome proliferator-

activated receptor delta (PPARδ) agonist that garnered significant interest for its potential

therapeutic benefits in metabolic and cardiovascular diseases. Developed through a

collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals in the 1990s, its

ability to modulate lipid metabolism and enhance endurance was demonstrated in numerous

preclinical and early-phase clinical studies. However, its development was abruptly halted in

2007 due to safety concerns, specifically the rapid development of cancerous tumors in

multiple organs during animal trials. This technical guide provides a comprehensive history of

GW 501516, from its discovery and synthesis to its preclinical and clinical evaluation,

culminating in its abandonment for pharmaceutical use. It details the experimental protocols of

key studies, presents quantitative data in a structured format, and illustrates the core signaling

pathway involved in its mechanism of action.

Discovery and Synthesis
GW 501516 was the product of a research collaboration initiated in 1992 between

GlaxoSmithKline and Ligand Pharmaceuticals.[1] The discovery of this potent PPARδ agonist

was achieved through the use of combinatorial chemistry and structure-based drug design,

with its synthesis first published in 2001.[1]
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Chemical Synthesis
A short and efficient synthesis of GW 501516 was reported by Wei and Kozikowski in 2003,

achieving a 78% overall yield in four steps starting from o-cresol. The key step in this synthesis

is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.

Experimental Protocol: Synthesis of GW 501516

The synthesis of GW 501516 can be summarized as follows:

Step 1: Synthesis of 2-methyl-4-mercaptophenol. This intermediate is prepared from o-cresol

through a series of reactions.

Step 2: Synthesis of the thiazole intermediate. 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-

5-carbaldehyde is synthesized.

Step 3: One-pot dialkylation. The mercaptophenol from Step 1 is reacted with the thiazole

intermediate from Step 2 in a one-pot reaction to form the core structure of GW 501516.

Step 4: Saponification. The final step involves the saponification of the ester to yield the

carboxylic acid, GW 501516.

Mechanism of Action
GW 501516 is a highly selective agonist for the PPARδ receptor. It exhibits high affinity and

potency with a Ki of 1 nM and an EC50 of 1 nM for PPARδ.[1] Its selectivity is over 1,000-fold

greater for PPARδ compared to PPARα and PPARγ.[1]

Upon binding to PPARδ, GW 501516 induces a conformational change in the receptor, leading

to the recruitment of the coactivator PGC-1α.[1] This activated PPARδ/PGC-1α complex then

binds to peroxisome proliferator response elements (PPREs) on the DNA, upregulating the

expression of genes involved in energy expenditure and fatty acid metabolism.[1] This

mechanism of action effectively shifts the body's energy preference from glucose to lipids.
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Caption: Signaling pathway of GW 501516.

Preclinical Studies
GW 501516 was subjected to extensive preclinical testing in various animal models, which

revealed its significant effects on metabolism and endurance.

Rodent Studies
In rats, treatment with GW 501516 led to increased fatty acid metabolism in skeletal muscle

and offered protection against diet-induced obesity and type II diabetes.[1] A notable study in

mice demonstrated a dramatic increase in physical performance.

Experimental Protocol: Mouse Endurance Study

Animal Model: Male C57BL/6J mice.

Treatment: Mice were administered GW 501516 at a dose of 5 mg/kg/day via oral gavage for

4 weeks.
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Exercise Protocol: Mice were subjected to treadmill running to exhaustion.

Outcome Measures: Running time and distance were recorded. Gene expression analysis

was performed on skeletal muscle tissue.

Primate Studies
A key study was conducted in obese rhesus monkeys, an animal model with a lipid profile

similar to humans. This study provided compelling evidence for the potential of GW 501516 in

treating dyslipidemia.

Experimental Protocol: Obese Rhesus Monkey Study

Animal Model: Six obese, insulin-resistant male rhesus monkeys.

Treatment: The monkeys received GW 501516 orally at doses of 0.1, 0.5, and 3.0

mg/kg/day, each for 4 weeks, in a dose-escalating manner.

Outcome Measures: Serum levels of HDL cholesterol, LDL cholesterol, triglycerides, and

insulin were measured at baseline and after each treatment period.

Clinical Trials
Following promising preclinical results, GW 501516 advanced to human clinical trials. Phase I

trials for the treatment of hyperlipidemia commenced in 2000, with Phase I/II trials following in

2002.[1] These studies in humans confirmed the lipid-modulating effects observed in animal

models.

Experimental Protocol: Phase I/II Clinical Trial for Hyperlipidemia

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: Healthy volunteers with abdominal obesity.

Treatment: Participants received placebo, 2.5 mg, 5 mg, or 10 mg of GW 501516 orally once

daily for 2 weeks.
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Outcome Measures: Fasting blood lipid profiles (total cholesterol, LDL-C, HDL-C,

triglycerides), apolipoproteins (ApoA1, ApoB), and markers of insulin sensitivity were

assessed.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies of GW 501516.

Table 1: Preclinical Efficacy of GW 501516 in Obese Rhesus Monkeys

Parameter
Baseline (mean ±
SEM)

Change with 3.0
mg/kg/day GW
501516 (mean ±
SEM)

% Change

HDL Cholesterol

(mg/dL)
45 ± 5 +34 ± 7 +75%

LDL Cholesterol

(mg/dL)
100 ± 10 -23 ± 5 -23%

Triglycerides (mg/dL) 150 ± 20 -45 ± 10 -30%

Fasting Insulin

(μU/mL)
100 ± 15 -25 ± 8 -25%

Table 2: Clinical Efficacy of GW 501516 in Healthy Volunteers with Abdominal Obesity (10

mg/day for 2 weeks)
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Parameter
Placebo (%
Change)

GW 501516 (10
mg/day) (%
Change)

p-value

HDL Cholesterol -1.7 +11.2 <0.001

LDL Cholesterol +9.9 -10.3 <0.001

Triglycerides -1.0 -26.0 <0.001

ApoA1 -1.5 +5.6 <0.001

ApoB +7.2 -15.4 <0.001

Abandonment and Controversy
Despite the promising metabolic and cardiovascular benefits observed in both preclinical and

early clinical studies, the development of GW 501516 was terminated in 2007. The decision

was based on findings from long-term animal studies that revealed a significant increase in the

incidence of cancerous tumors in multiple organs, including the liver, bladder, stomach, skin,

thyroid, tongue, testes, and ovaries, at a dosage of 3 mg/kg/day in both mice and rats.[1]

The publication of a study in 2007, which highlighted the dramatic endurance-enhancing effects

of GW 501516 in mice, led to its emergence on the black market as a performance-enhancing

drug, often referred to as Cardarine or Endurobol.[1] This has prompted warnings from the

World Anti-Doping Agency (WADA) regarding its serious health risks.[1] A number of athletes

have subsequently tested positive for this banned substance.[1]

Conclusion
The history of GW 501516 serves as a compelling case study in drug development, illustrating

the journey from targeted discovery and promising efficacy to ultimate failure due to unforeseen

safety issues. While its potent effects on lipid metabolism and endurance were undeniable, the

carcinogenic risk identified in preclinical toxicology studies rendered it unsuitable for human

use. The continued illicit use of GW 501516 as a performance-enhancing drug underscores the

importance of communicating the scientific rationale behind the discontinuation of

investigational new drugs to the public. For researchers, the story of GW 501516 highlights the
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critical role of the PPARδ pathway in metabolic regulation and provides a valuable chemical

tool for further investigation of this complex signaling network.

Discovery & Synthesis
(1990s - 2001)

Preclinical Studies
(Rodents & Primates)

Phase I/II Clinical Trials
(Hyperlipidemia, 2000-2002)

Development Halted
(Cancer Risk Identified, 2007)

Black Market Emergence
(Performance Enhancement)

Click to download full resolution via product page

Caption: Development and abandonment workflow of GW 501516.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Discovery and Development of GW 501516: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671285#gw-501516-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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